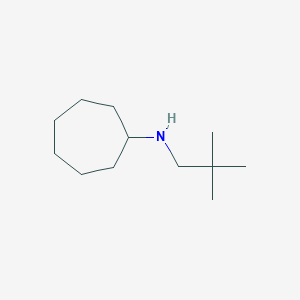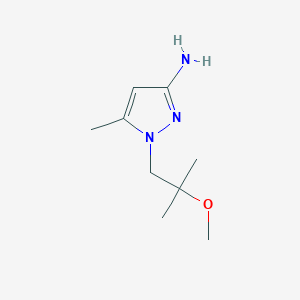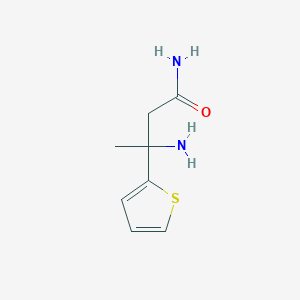
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H5F6N This compound is characterized by the presence of trifluoromethyl groups attached to both the ethanamine and phenyl moieties, making it a highly fluorinated amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine typically involves the reaction of 2,4,6-trifluorobenzonitrile with trifluoroacetaldehyde in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted amines, imines, and nitriles.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced thermal and chemical stability
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine exerts its effects involves the interaction of its trifluoromethyl groups with various molecular targets. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The compound can also form hydrogen bonds and van der Waals interactions with proteins and enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-phenylethan-1-amine
- 2,2,2-Trifluoro-1-(2,4-difluorophenyl)ethan-1-amine
- 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine is unique due to the presence of multiple trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make the compound highly resistant to metabolic degradation and enhance its binding affinity to various biological targets. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C8H5F6N |
|---|---|
Peso molecular |
229.12 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2,4,6-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H5F6N/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2,7H,15H2 |
Clave InChI |
IDGHJOFXJKTHAV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C(C(F)(F)F)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


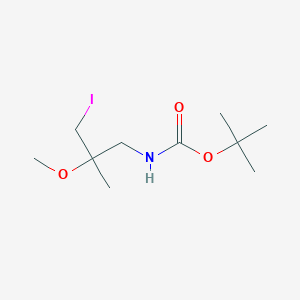

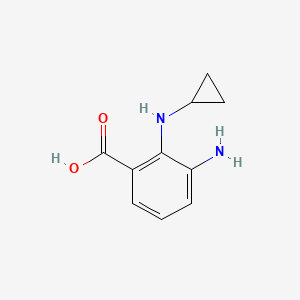
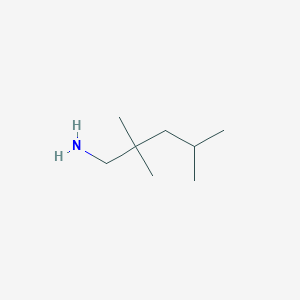


![Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine](/img/structure/B13307217.png)
